2-Methoxy-2-(oxan-3-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

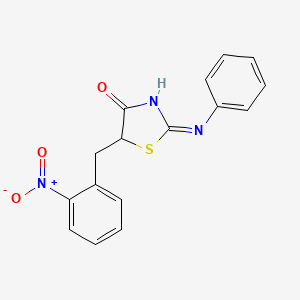

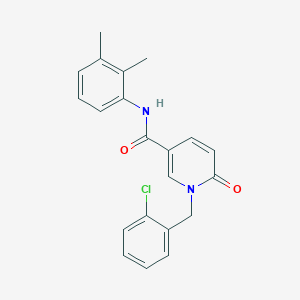

2-Methoxy-2-(oxan-3-yl)ethan-1-amine, also known as 3-Methoxyamphetamine, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive substance and has been studied for its potential use in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

2-Methoxy-2-(oxan-3-yl)ethan-1-amine, as a derivative involved in the broader class of organic compounds, plays a crucial role in the synthesis and functionalization of various chemical entities. Its utility spans across synthesizing oxazines and related compounds, highlighting its significance in creating chiral synthons and its role in electrophilic reactions. Sainsbury (1991) discusses the synthesis of 1,2-oxazines and their derivatives, emphasizing the importance of oxazinium salts as electrophiles, which are crucial for various chemical transformations (Sainsbury, 1991). Furthermore, the review by Métro et al. (2010) on the rearrangement of beta-amino alcohols via aziridinium intermediates sheds light on the versatility of amino alcohols in organic synthesis, especially in the formation of complex amines through nucleophilic addition (Métro, Duthion, Gomez Pardo, & Cossy, 2010).

Catalysis and Oxidation Processes

In catalysis and oxidation processes, the role of nitrogen-containing compounds, including amines, is pivotal. Sharma (2013) reviews the kinetics and mechanisms of organic compound oxidation by ferrates, highlighting the reactivity of these compounds in various chemical environments (Sharma, 2013). The comprehensive analysis suggests that the amines, through their involvement in oxidation reactions, contribute significantly to the degradation of organic pollutants, thereby facilitating cleaner production technologies.

Environmental Remediation

The application of 2-Methoxy-2-(oxan-3-yl)ethan-1-amine in environmental remediation, particularly in the degradation of hazardous compounds, is documented by Bhat and Gogate (2021). They discuss the degradation of nitrogen-containing compounds using advanced oxidation processes, underlining the effectiveness of these methods in treating pollutants that are otherwise resistant to conventional degradation techniques (Bhat & Gogate, 2021). This showcases the compound's potential in environmental applications, especially in the detoxification and removal of harmful substances from water and soil.

Advanced Materials and MOFs

Lin, Kong, and Chen (2016) highlight the significance of amine-functionalized metal–organic frameworks (MOFs) in carbon capture and storage technologies. The inclusion of amino functionalities enhances CO2 sorption capacities, demonstrating the compound's role in addressing climate change challenges through innovative materials science approaches (Lin, Kong, & Chen, 2016).

Eigenschaften

IUPAC Name |

2-methoxy-2-(oxan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJGSFPWIQEBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CCCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

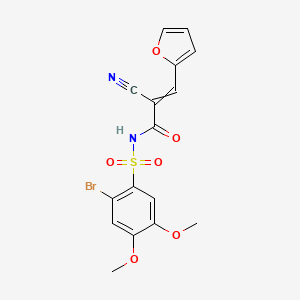

![2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2607900.png)

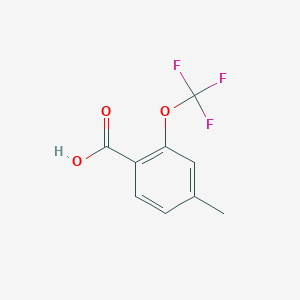

![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)

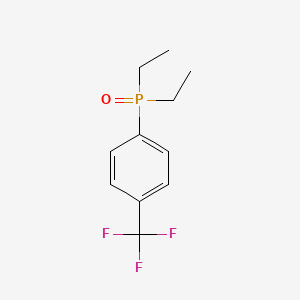

![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)

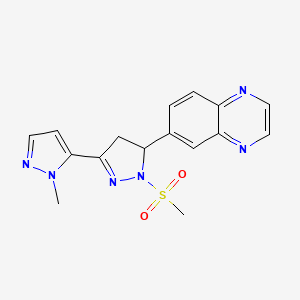

![4-{[(4-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2607907.png)

![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)